Cas no 1807211-66-0 (Methyl 5-bromo-2-methyl-4-nitrophenylacetate)

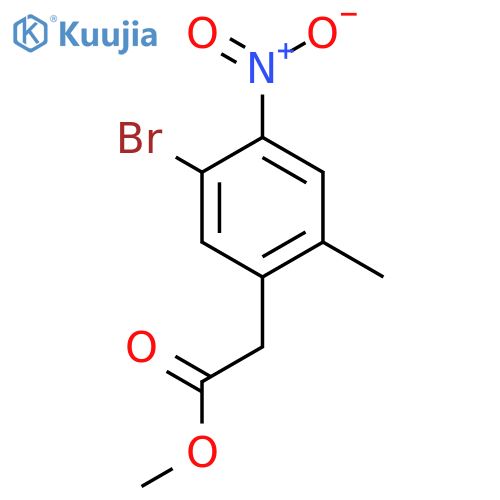

1807211-66-0 structure

商品名:Methyl 5-bromo-2-methyl-4-nitrophenylacetate

CAS番号:1807211-66-0

MF:C10H10BrNO4

メガワット:288.094702243805

CID:4976618

Methyl 5-bromo-2-methyl-4-nitrophenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-bromo-2-methyl-4-nitrophenylacetate

-

- インチ: 1S/C10H10BrNO4/c1-6-3-9(12(14)15)8(11)4-7(6)5-10(13)16-2/h3-4H,5H2,1-2H3

- InChIKey: SRCYDJCGPZBUTC-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC(C)=C(C=1)CC(=O)OC)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 279

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 72.1

Methyl 5-bromo-2-methyl-4-nitrophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013017617-500mg |

Methyl 5-bromo-2-methyl-4-nitrophenylacetate |

1807211-66-0 | 97% | 500mg |

782.40 USD | 2021-06-25 | |

| Alichem | A013017617-1g |

Methyl 5-bromo-2-methyl-4-nitrophenylacetate |

1807211-66-0 | 97% | 1g |

1,475.10 USD | 2021-06-25 | |

| Alichem | A013017617-250mg |

Methyl 5-bromo-2-methyl-4-nitrophenylacetate |

1807211-66-0 | 97% | 250mg |

470.40 USD | 2021-06-25 |

Methyl 5-bromo-2-methyl-4-nitrophenylacetate 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

1807211-66-0 (Methyl 5-bromo-2-methyl-4-nitrophenylacetate) 関連製品

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量